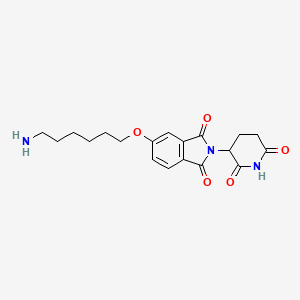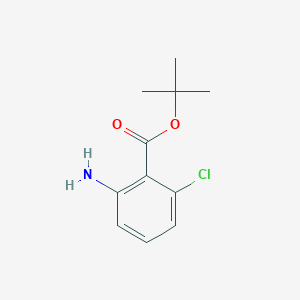
Methyl 2-amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound features a cyclopropyl group attached to the amino acid backbone, along with a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative and the subsequent introduction of the triazole ring. One common synthetic route involves the reaction of cyclopropylamine with an appropriate carboxylic acid derivative, followed by cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards for its intended applications.
化学反応の分析
Types of Reactions: Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for various organic synthesis applications, including the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial properties, making it a candidate for the synthesis of new antibiotics or antifungal agents.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including polymers, coatings, and adhesives. Its unique chemical properties make it a valuable component in the formulation of these products.
作用機序
The mechanism by which Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the triazole ring may interact with microbial enzymes, inhibiting their activity and preventing the growth of microorganisms. The molecular targets and pathways involved in these interactions can vary, but they often involve key metabolic processes essential for microbial survival.
類似化合物との比較
Structural Similarity: The presence of the cyclopropyl group and the triazole ring is a common feature among these compounds.
Biological Activity: While all these compounds share antimicrobial properties, their specific activities may vary depending on the substituents and functional groups present.
Applications: Each compound may have unique applications based on its chemical properties and reactivity.
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 2-amino-2-cyclopropyl-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H14N4O2/c1-15-8(14)9(10,7-2-3-7)4-13-6-11-5-12-13/h5-7H,2-4,10H2,1H3 |
InChIキー |
UXEJPLSEHFQLRL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CN1C=NC=N1)(C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15317275.png)



![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)






![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
